1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol
Overview
Description
1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H10BrFO It is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-3-methylphenol followed by a Grignard reaction with ethyl magnesium bromide. The reaction conditions typically include:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Grignard Reaction: Reacting the brominated product with ethyl magnesium bromide in an anhydrous ether solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanal or 1-(5-Bromo-2-fluoro-3-methylphenyl)acetic acid.
Reduction: 1-(5-Bromo-2-fluoro-3-methylphenyl)ethane.
Substitution: 1-(5-Methoxy-2-fluoro-3-methylphenyl)ethanol.
Scientific Research Applications
1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The ethanol group may also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
- 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanal
- 1-(5-Bromo-2-fluoro-3-methylphenyl)acetic acid
- 1-(5-Methoxy-2-fluoro-3-methylphenyl)ethanol
Comparison: 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol is unique due to the combination of bromine, fluorine, and methyl groups on the phenyl ring, along with the ethanol group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the bromine atom can enhance its reactivity in substitution reactions, while the fluorine atom can influence its electronic properties and biological activity.
Properties
IUPAC Name |
1-(5-bromo-2-fluoro-3-methylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4,6,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQKCFJCSQFOAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(C)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244706 | |
Record name | Benzenemethanol, 5-bromo-2-fluoro-α,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252572-07-8 | |
Record name | Benzenemethanol, 5-bromo-2-fluoro-α,3-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1252572-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 5-bromo-2-fluoro-α,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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